molecular formula C9H17NO3 B12125341 3-(Butylacetylamino)propionic acid CAS No. 195251-34-4

3-(Butylacetylamino)propionic acid

Cat. No.: B12125341
CAS No.: 195251-34-4
M. Wt: 187.24 g/mol
InChI Key: WMAWRVIWKUQQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butylacetylamino)propionic acid is a chemical compound known for its applications in various fields, including chemistry, biology, and industry It is a derivative of propionic acid, characterized by the presence of a butylacetylamino group attached to the propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylacetylamino)propionic acid can be achieved through several synthetic routes. One common method involves the reaction of propionic acid with butylamine and acetic anhydride. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with the use of advanced purification techniques such as distillation and crystallization. Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Butylacetylamino)propionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the carboxylic acid and amide groups.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the conversion of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Substitution reactions involve the replacement of functional groups in the compound. For example, the amide group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus pentachloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or aldehydes. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

3-(Butylacetylamino)propionic acid has a wide range of scientific research applications:

    Chemistry: In organic synthesis, it serves as a building block for the synthesis of more complex molecules. It is also used as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases and conditions. It may also be used as a drug delivery agent due to its chemical properties.

    Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the formulation of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 3-(Butylacetylamino)propionic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl butylacetylaminopropionate: This compound is similar in structure to 3-(Butylacetylamino)propionic acid but contains an ethyl ester group instead of a carboxylic acid group. It is commonly used as an insect repellent.

    Propionic acid: A simpler compound with a similar backbone, used in various industrial applications, including as a preservative and in the production of plastics and pharmaceuticals.

    N-Butylacetamide: A related compound with similar functional groups, used in organic synthesis and as a solvent.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

195251-34-4

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

3-[acetyl(butyl)amino]propanoic acid

InChI

InChI=1S/C9H17NO3/c1-3-4-6-10(8(2)11)7-5-9(12)13/h3-7H2,1-2H3,(H,12,13)

InChI Key

WMAWRVIWKUQQNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC(=O)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.